molecular formula C11H9N3OS B14389198 5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one CAS No. 88038-34-0

5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one

Katalognummer: B14389198
CAS-Nummer: 88038-34-0
Molekulargewicht: 231.28 g/mol
InChI-Schlüssel: GIKNTSJNCXHMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one is a heterocyclic compound that features an indole moiety fused with a thiadiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one typically involves the condensation of indole derivatives with thiadiazine precursors. One common method involves the reaction of isatins with carbon disulfide and dialkyl acetylenedicarboxylates in the presence of a base such as tributylphosphine . This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the desired thiadiazinanone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the thiadiazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiadiazine rings.

Wissenschaftliche Forschungsanwendungen

5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one is unique due to its combination of an indole moiety with a thiadiazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be seen in other similar compounds.

Eigenschaften

CAS-Nummer

88038-34-0

Molekularformel

C11H9N3OS

Molekulargewicht

231.28 g/mol

IUPAC-Name

5-(1H-indol-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C11H9N3OS/c15-11-14-13-10(6-16-11)8-5-12-9-4-2-1-3-7(8)9/h1-5,12H,6H2,(H,14,15)

InChI-Schlüssel

GIKNTSJNCXHMKI-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NNC(=O)S1)C2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.